3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antimicrobial Activities
A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, including the core structure of interest, were synthesized and tested for biological activity. These compounds exhibited promising anti-inflammatory activity, with up to 61-85% TNF-α and 76-93% IL-6 inhibitory activity at a concentration of 10 μM, compared to the standard dexamethasone. Additionally, certain derivatives showed significant antimicrobial activity against pathogenic bacteria and fungi with minimum inhibitory concentration (MIC) values ranging from 70 to 10 μg/mL [Ashish P. Keche et al., 2012].
Tautomerism and Structural Insights
The compound's structural category, NH-pyrazoles, has been studied for tautomerism and structural characteristics. Compounds with phenol residues, similar to the core structure of interest, have shown complex patterns of hydrogen bonding, influencing tautomerism in solution and solid states. These studies provide insights into the molecular behavior that could be relevant for designing drugs with specific molecular targets [P. Cornago et al., 2009].
Herbicidal Applications
Pyrazole nitrophenyl ethers, closely related to the chemical structure , have been identified as a novel class of herbicides. These compounds exert their effects by inhibiting protoporphyrinogen IX oxidase, demonstrating significant pre-emergent activity on narrowleaf weed species. This application highlights the potential agricultural uses of compounds within this chemical class [R. Clark, 1996].
Optical Materials
A study on 2-pyrazoline derivatives, which share structural motifs with the compound of interest, revealed that altering substituents could significantly affect physical properties like fluorescence and non-linear optical behavior. These findings suggest the potential of such compounds in developing versatile optical materials, including those exhibiting liquid crystalline behavior [J. Barberá et al., 1998].
Fundamental Chemical Studies
Research into the basicity of 1-nitroaryl-4,5-dihydropyrazoles, similar to the core compound, has provided valuable information on their chemical behavior. Measurements and theoretical calculations have helped to understand the influence of nitro substitution on basicity, contributing to the broader knowledge of pyrazole chemistry [I. Alkorta et al., 2000].
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-22-12-11-16(14-23(22)32-2)20-15-21(17-7-6-8-18(13-17)26(27)28)25(24-20)33(29,30)19-9-4-3-5-10-19/h3-14,21H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWTTXFKYLGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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